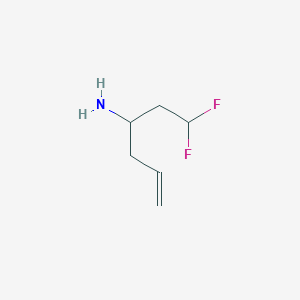
1,1-Difluorohex-5-en-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Difluorohex-5-en-3-amine is an organic compound characterized by the presence of both fluorine atoms and an amine group attached to a hexene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluorohex-5-en-3-amine typically involves the introduction of fluorine atoms into a hexene backbone followed by the incorporation of an amine group. One common method is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated hexene, reacts with a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and scalability. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation or chromatography are employed to isolate the compound from by-products and unreacted starting materials .
Análisis De Reacciones Químicas
Types of Reactions
1,1-Difluorohex-5-en-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The double bond in the hexene backbone can be reduced to form saturated derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas under pressure
Major Products Formed
Nucleophilic Substitution: Formation of substituted amines or other functionalized derivatives.
Oxidation: Formation of imines, nitriles, or oximes.
Reduction: Formation of saturated amines or alkanes
Aplicaciones Científicas De Investigación
1,1-Difluorohex-5-en-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials with unique properties such as increased stability and resistance to degradation .
Mecanismo De Acción
The mechanism of action of 1,1-Difluorohex-5-en-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. This can lead to the modulation of biological pathways and the inhibition or activation of target proteins .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluorohex-5-en-3-amine: Similar structure but with an additional fluorine atom.
1,1-Difluoropent-4-en-2-amine: Shorter carbon chain but similar functional groups.
1,1-Difluorohexane-3-amine: Lacks the double bond in the hexene backbone
Uniqueness
1,1-Difluorohex-5-en-3-amine is unique due to its specific combination of fluorine atoms and an amine group on a hexene backbone. This structure imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C6H11F2N |
|---|---|
Peso molecular |
135.15 g/mol |
Nombre IUPAC |
1,1-difluorohex-5-en-3-amine |
InChI |
InChI=1S/C6H11F2N/c1-2-3-5(9)4-6(7)8/h2,5-6H,1,3-4,9H2 |
Clave InChI |
BSLMQVMDIGVDMW-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(CC(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


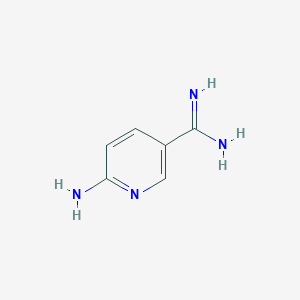
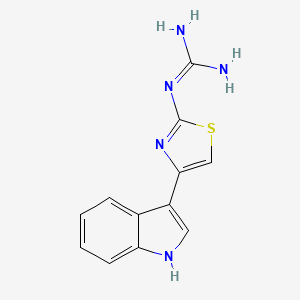
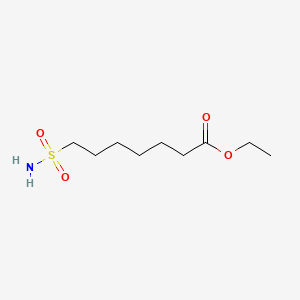
![2-{11-Fluoro-10-iodo-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}pyridine](/img/structure/B13447248.png)
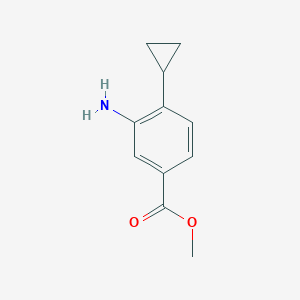
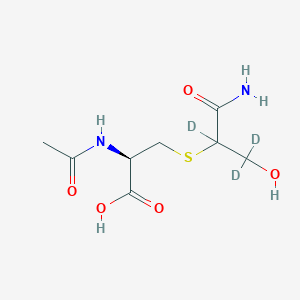
![3-[(Tetrahydro-2H-pyran-2-yl)oxy]-19-Norpregna-1,3,5(10)-trien-20-yn-17-ol](/img/structure/B13447260.png)
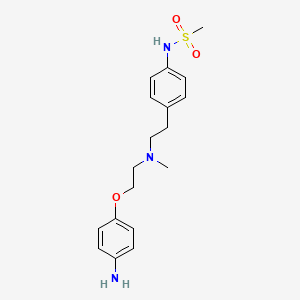
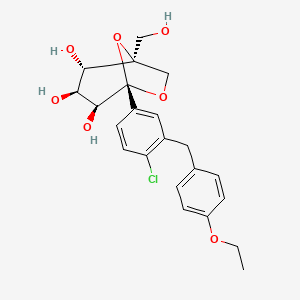
![1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde](/img/structure/B13447293.png)
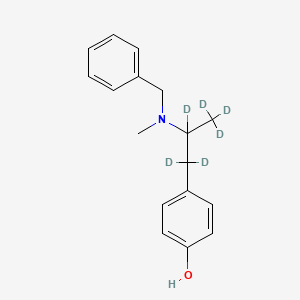
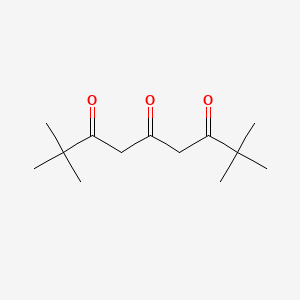
![Bis(4-methoxy[1,1'-biphenyl]-3-yl) disulfide](/img/structure/B13447302.png)
![cis-3-{[(1R)-1-{4-[5-(4-Isobutylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}ethyl]amino}cyclobutanecarboxylic acid](/img/structure/B13447306.png)
